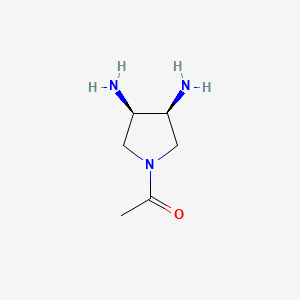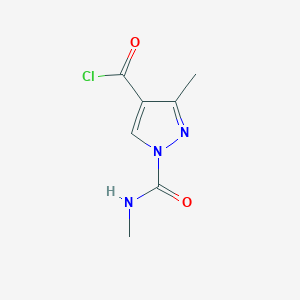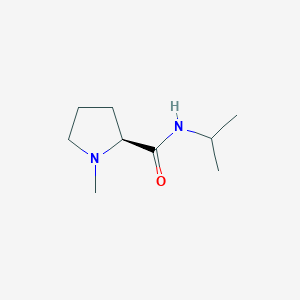
(S)-1-(2-Mercaptoethyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2-Mercaptoethyl)pyrrolidine-2-carboxamide is a chiral compound that features a pyrrolidine ring substituted with a mercaptoethyl group and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Mercaptoethyl)pyrrolidine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine-2-carboxylic acid.
Formation of Mercaptoethyl Group: The mercaptoethyl group can be introduced through a nucleophilic substitution reaction using an appropriate thiol reagent.
Amidation: The carboxylic acid group is converted to a carboxamide group through an amidation reaction using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(2-Mercaptoethyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The mercaptoethyl group can be oxidized to form disulfides or sulfoxides.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The mercaptoethyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: May serve as a ligand in biochemical studies.
Industry: Could be used in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-1-(2-Mercaptoethyl)pyrrolidine-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
(S)-Pyrrolidine-2-carboxamide: Lacks the mercaptoethyl group.
®-1-(2-Mercaptoethyl)pyrrolidine-2-carboxamide: The enantiomer of the compound .
Uniqueness
(S)-1-(2-Mercaptoethyl)pyrrolidine-2-carboxamide is unique due to the presence of both the mercaptoethyl and carboxamide groups, which can impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H14N2OS |
|---|---|
Peso molecular |
174.27 g/mol |
Nombre IUPAC |
(2S)-1-(2-sulfanylethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H14N2OS/c8-7(10)6-2-1-3-9(6)4-5-11/h6,11H,1-5H2,(H2,8,10)/t6-/m0/s1 |
Clave InChI |
APYLQTJDDAEXAY-LURJTMIESA-N |
SMILES isomérico |
C1C[C@H](N(C1)CCS)C(=O)N |
SMILES canónico |
C1CC(N(C1)CCS)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-bromophenyl)-1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)ethanone](/img/structure/B12871511.png)




![2-Chloro-7-(methylthio)benzo[d]oxazole](/img/structure/B12871533.png)

![6-Chloro-1-(difluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12871536.png)





